(1E)-N-Ethyl-2-methyl-1-phenylpropan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(1-phenyl-2-methyl)propylideneamine is a tertiary amine characterized by the presence of an ethyl group, a phenyl group, and a methyl group attached to the nitrogen atom. This compound is part of the broader class of amines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(1-phenyl-2-methyl)propylideneamine typically involves the alkylation of secondary amines. One common method is the reductive amination of aldehydes or ketones with secondary amines in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst . Another method involves the nucleophilic substitution reaction between an alkyl halide and a secondary amine .
Industrial Production Methods
Industrial production of N-ethyl-N-(1-phenyl-2-methyl)propylideneamine often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(1-phenyl-2-methyl)propylideneamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro compounds, while reduction can yield primary or secondary amines.
Scientific Research Applications
N-ethyl-N-(1-phenyl-2-methyl)propylideneamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-(1-phenyl-2-methyl)propylideneamine involves its interaction with specific molecular targets, such as receptors or enzymes. It can act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved often include modulation of neurotransmitter systems, such as dopamine and serotonin receptors .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-phenylpropylamine
- N-ethyl-N-methylcyclopentylamine
- N-isopropylcyclohexylamine
Uniqueness
N-ethyl-N-(1-phenyl-2-methyl)propylideneamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of an ethyl group, phenyl group, and methyl group attached to the nitrogen atom differentiates it from other similar compounds .
Properties
CAS No. |
55007-52-8 |
---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-ethyl-2-methyl-1-phenylpropan-1-imine |
InChI |
InChI=1S/C12H17N/c1-4-13-12(10(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
InChI Key |
APYGWKLAHMMFGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.